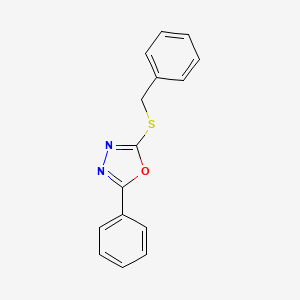

2-(benzylthio)-5-phenyl-1,3,4-oxadiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-benzylsulfanyl-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-3-7-12(8-4-1)11-19-15-17-16-14(18-15)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQURXNULCDCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Benzylthio 5 Phenyl 1,3,4 Oxadiazole

Reactivity at the 1,3,4-Oxadiazole (B1194373) Ring: Electrophilic and Nucleophilic Considerations

Electrophilic substitution on the oxadiazole ring itself is uncommon. Instead, reactivity often involves the substituents attached to the ring. The exocyclic sulfur atom of the parent thiol, 5-phenyl-1,3,4-oxadiazole-2-thiol, is a potent nucleophile. This nucleophilicity is harnessed in the synthesis of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole itself, typically through an S-alkylation reaction with benzyl (B1604629) chloride or benzyl bromide. The thiol group in related 1,3,4-oxadiazolin-2-thiones readily undergoes nucleophilic substitution reactions, making it a versatile handle for introducing various side chains. youtube.com

The nitrogen atoms of the oxadiazole ring can be protonated under strongly acidic conditions. This activation can facilitate subsequent reactions, such as ring cleavage, under harsh conditions. While the ring is generally stable, its lability can be influenced by the nature of its substituents and the reaction environment.

Transformations Involving the Benzylthio Group: Oxidation and Cleavage Reactions

The benzylthio group, a thioether linkage, is a key reactive site in the molecule, susceptible to both oxidation and cleavage.

Oxidation: The sulfur atom in the thioether can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as it can alter the electronic properties and biological activity of the molecule. Studies on analogous 2-(alkylthio)-1,3,4-thiadiazoles have shown that this oxidation is a critical step in their metabolic bioactivation. nih.gov The process involves the enzymatic oxidation of the thioether first to a sulfoxide and then to a sulfone. nih.gov These oxidized metabolites are more electrophilic and can be subsequently displaced by nucleophiles. nih.gov A similar pathway is expected for 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole, yielding 2-(benzylsulfinyl)-5-phenyl-1,3,4-oxadiazole and 2-(benzylsulfonyl)-5-phenyl-1,3,4-oxadiazole. The transformation of a sulfur atom to a sulfone in a related oxadiazole derivative was found to modulate its apoptotic effect in cancer cell lines. nih.gov

Cleavage Reactions: The cleavage of the C-S bond in the benzylthio group is another important transformation, often used to deprotect the thiol functionality for further synthesis. This cleavage can be achieved through several methods:

Nucleophilic Displacement: Following oxidation to the sulfone, the benzylsulfonyl group becomes a good leaving group and can be displaced by strong nucleophiles. This has been demonstrated in metabolic studies where glutathione (B108866) displaces the oxidized methylthio group from 2-(methylthio)-1,3,4-thiadiazoles. nih.gov

Reductive Cleavage: A common method for cleaving benzyl groups is hydrogenolysis, which involves reaction with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com This reaction is typically clean and high-yielding, breaking the C-S bond to regenerate the parent thiol and producing toluene (B28343) as a byproduct. youtube.comyoutube.com This method is highly selective for benzyl groups and does not typically affect other ether or thioether linkages. youtube.com

Acidic Cleavage: Strong acids like HBr or HI can cleave thioethers, although this method is less selective and may affect other acid-sensitive groups in the molecule. youtube.com

Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can provide a mild and selective method for cleaving benzyl ethers and can be applied to thioethers as well. organic-chemistry.org

The table below summarizes common conditions for these transformations.

| Transformation | Reagent(s) | Product(s) | Reference |

| Oxidation | m-CPBA, H₂O₂ | Sulfoxide, Sulfone | nih.gov |

| Reductive Cleavage | H₂/Pd-C | 5-phenyl-1,3,4-oxadiazole-2-thiol, Toluene | youtube.comyoutube.com |

| Nucleophilic Cleavage | 1. Oxidation 2. Nucleophile (e.g., GSH) | Thiolate, Displaced Benzyl Group | nih.gov |

| Lewis Acid Cleavage | BCl₃·SMe₂ | 5-phenyl-1,3,4-oxadiazole-2-thiol | organic-chemistry.org |

Influence of the Phenyl Substituent on Reactivity and Electronic Structure

For instance, introducing an electron-withdrawing group, such as a nitro group (-NO₂) at the para-position to create 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, has profound effects. dntb.gov.ua The nitro group deactivates the phenyl ring towards electrophilic attack and alters the electron distribution across the entire conjugated system, including the oxadiazole ring. This modification can enhance the molecule's biological activity; for example, nitro-substituted oxadiazoles (B1248032) have shown strong antioxidant properties. mdpi.com

Conversely, introducing electron-donating groups, such as a methoxy (B1213986) group (-OCH₃), can increase the electron density of the aromatic system. The table below shows examples of how different substituents on the phenyl ring affect the properties or activity of the resulting oxadiazole derivative.

| Phenyl Substituent (R) | Compound Name | Observed Effect | Reference |

| -H | 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole | Parent compound | - |

| -NO₂ | 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Subject of detailed structural and biological studies. dntb.gov.ua Strong antioxidant activity noted in related structures. mdpi.com | dntb.gov.uamdpi.com |

| -Cl | 2-(benzylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Synthesized as a derivative for biological evaluation. nih.gov | nih.gov |

| -OCH₃ | 2-(benzylthio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Synthesized as a derivative for biological evaluation. |

These substitutions demonstrate that the phenyl ring is not merely a passive component but an active modulator of the molecule's chemical and biological profile.

Ring-Opening and Rearrangement Reactions of Thio-substituted 1,3,4-Oxadiazoles

While the 1,3,4-oxadiazole ring is generally considered stable, it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions. The stability is influenced by the substituents and the reaction medium.

A notable example of ring-opening was observed during the chemical reduction of a related compound, 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. mdpi.com When this compound was heated with iron filings in concentrated hydrochloric acid (a classic method for nitro group reduction), the reaction did not stop at the reduction of the nitro group. Instead, the 1,3,4-oxadiazole core also underwent a ring-opening reaction, yielding an acyclic 4-amino-N′-heptanoylbenzohydrazide. mdpi.com This demonstrates that under strongly acidic and reducing conditions, the oxadiazole ring is susceptible to cleavage.

The precursor to the title compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, exists in a tautomeric equilibrium with its thione form, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione. nih.gov This thiol-thione tautomerism is a common feature of 2-mercapto-substituted heterocycles and represents a form of molecular rearrangement, influencing which atom (sulfur or nitrogen) acts as the nucleophile in subsequent reactions. nih.gov

Utilization of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole as a Synthetic Intermediate

The compound 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole and its immediate precursor, 5-phenyl-1,3,4-oxadiazole-2-thiol, are valuable intermediates in organic synthesis for creating more complex molecules with potential biological activities. The thiol precursor is particularly versatile, as its nucleophilic sulfur atom can be reacted with a wide array of electrophiles. nih.gov

The synthesis of the title compound is itself an example of this utility, where the thiol is alkylated with a benzyl halide. From this point, further transformations can occur. For example, as discussed in section 3.2, the benzyl group can be considered a protecting group for the thiol. Its cleavage regenerates the nucleophilic thiol, which can then be reacted with other electrophiles, such as substituted phenacyl bromides or 2-chloro-N-phenylacetamide, to generate diverse libraries of new thioether derivatives.

Furthermore, the benzylthio moiety itself can be modified. As seen in the synthesis of 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, the core structure can be built upon to create elaborate molecules for evaluation as anticancer agents. nih.gov The strategic placement of the benzylthio group allows for a modular approach to drug design, where different aromatic or heterocyclic moieties can be introduced to probe structure-activity relationships.

Advanced Spectroscopic and Structural Elucidation of 2 Benzylthio 5 Phenyl 1,3,4 Oxadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the compound's constitution and insights into its conformational dynamics.

In the ¹H NMR spectrum of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole, recorded in deuterated chloroform (B151607) (CDCl₃), the methylene (B1212753) protons (S-CH₂) of the benzylthio group exhibit a characteristic singlet signal at approximately 4.50 ppm. core.ac.uk This singlet integrates to two protons, confirming the presence of the CH₂ linker. The aromatic protons of both the phenyl and benzyl (B1604629) rings resonate in a complex multiplet region between 7.25 and 8.20 ppm, integrating to a total of ten protons. core.ac.uk The overlapping nature of these signals is due to the similar electronic environments of the aromatic protons in both rings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| S-CH₂ | 4.50 | Singlet | 2H | core.ac.uk |

| Aromatic-H | 7.25 - 8.20 | Multiplet | 10H | core.ac.uk |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. For 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole, this technique has been used to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state.

Crystals of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole suitable for X-ray analysis have been grown by the slow evaporation of a solvent at room temperature. core.ac.uk The crystallographic data, deposited with the Cambridge Crystallographic Data Centre (CCDC), reveals the intricate details of its molecular geometry. core.ac.uk One of the key conformational features is the relative orientation of the phenyl ring with respect to the central oxadiazole ring. This is described by the torsion angle O1-C5-C6-C7, which has been reported to be -5.76°. core.ac.uk This value indicates a slight twist of the phenyl ring out of the plane of the oxadiazole ring.

While the full crystallographic dataset (including crystal system, space group, and unit cell dimensions) requires access to the CCDC deposition, the available information confirms the non-planar nature of the molecule in the solid state. This deviation from planarity can have significant implications for the crystal packing and intermolecular interactions, which in turn influence the material's bulk properties.

| Parameter | Value | Reference |

|---|---|---|

| Torsion Angle (O1-C5-C6-C7) | -5.76° | core.ac.uk |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Vibrational Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound.

The FT-IR spectrum of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole is expected to show a series of characteristic absorption bands. The aromatic C-H stretching vibrations of the phenyl and benzyl groups are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methylene (CH₂) group would appear just below 3000 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is a key feature and is generally found in the 1650-1590 cm⁻¹ range. nih.govnih.gov The C=C stretching vibrations of the aromatic rings typically give rise to several bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the oxadiazole ring is expected to produce strong absorptions in the 1280-1100 cm⁻¹ range. asianpubs.orgnih.gov The C-S stretching vibration is often weaker and can be found in the 800-600 cm⁻¹ region.

Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. Symmetric vibrations and those of non-polar bonds often give strong Raman signals. Therefore, the symmetric breathing modes of the aromatic rings and the C-S stretching vibration would be expected to be prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N Stretch (Oxadiazole) | 1650 - 1590 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O-C Stretch (Oxadiazole) | 1280 - 1100 |

| C-S Stretch | 800 - 600 |

Mass Spectrometry Techniques (HRMS, Tandem MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole (C₁₅H₁₂N₂OS), the calculated exact mass is 268.0670. An HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.

Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide valuable insights into the compound's structure. The fragmentation of 1,3,4-oxadiazole (B1194373) derivatives is often characterized by the cleavage of the bonds adjacent to the heterocyclic ring. For the title compound, several key fragmentation pathways can be proposed. One likely fragmentation is the cleavage of the C-S bond, leading to the formation of a benzyl radical (C₇H₇, m/z 91) and a [5-phenyl-1,3,4-oxadiazole-2-thiol]⁺ ion. Another probable fragmentation pathway involves the cleavage of the bond between the methylene group and the sulfur atom, which could lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺, m/z 91), a common and stable fragment in the mass spectra of benzyl-containing compounds. Further fragmentation of the oxadiazole ring itself can also occur. The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

| Fragment Ion | Proposed Structure | m/z (Expected) |

|---|---|---|

| [M]⁺ | C₁₅H₁₂N₂OS⁺ | 268 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [C₈H₅N₂OS]⁺ | [5-phenyl-1,3,4-oxadiazol-2-yl)thio]⁺ | 177 |

Theoretical and Computational Chemistry Studies of 2 Benzylthio 5 Phenyl 1,3,4 Oxadiazole

In Silico Structure-Reactivity/Property Relationship Analysis for 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole Derivatives:Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on series of 5-benzylthio-1,3,4-oxadiazoles, but these do not focus on the specific compound requestednih.govresearchgate.net.

Given the strict adherence required to the provided outline and the focus solely on "2-(benzylthio)-5-phenyl-1,3,4-oxadiazole," it is not possible to generate a scientifically accurate and informative article as requested due to the absence of specific research data in the public domain.

Structure Property Relationships in 2 Benzylthio 5 Phenyl 1,3,4 Oxadiazole Analogues for Non Biological Applications

Design Principles for Structurally Modified 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole Analogues

The design of analogues based on the 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole scaffold for non-biological applications is guided by principles aimed at optimizing their electronic, optical, and material properties. The core strategy involves the targeted modification of the phenyl and benzylthio substituents to modulate the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Key design principles include:

Enhancing Electron Affinity: The inherent electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring makes it an excellent electron acceptor. globalresearchonline.net This property can be enhanced by attaching strong electron-withdrawing groups to the phenyl ring at the 5-position. This modification lowers the LUMO energy level, facilitating more efficient electron injection and transport in electronic devices.

Tuning Emission Wavelengths: For applications in luminescent materials like OLEDs, the energy gap between the HOMO and LUMO is critical as it determines the emission color. nih.gov This gap can be precisely controlled by extending the π-conjugation of the molecule. Replacing the phenyl group with larger aromatic systems (e.g., naphthyl, anthracenyl, or pyrenyl) or introducing conjugated linkers can lead to a bathochromic (red) shift in absorption and emission spectra. nih.gov

Improving Processability and Film Morphology: For device fabrication, solubility in common organic solvents is crucial. This is often achieved by introducing long, flexible alkyl chains onto the aromatic rings. researchgate.net These solubilizing groups can improve the ability to form uniform, amorphous thin films, which is essential for consistent device performance.

Controlling Molecular Stacking: In the solid state, the intermolecular arrangement (packing) significantly influences charge transport properties. Design modifications that control planarity and intermolecular interactions are therefore important. While a planar structure often enhances π-π stacking and improves charge mobility, introducing bulky groups can disrupt this packing to prevent aggregation-caused quenching of fluorescence. nih.govresearchgate.net

The synthesis of these modified analogues typically involves well-established methods for forming the 1,3,4-oxadiazole ring. A common route is the cyclodehydration of N,N'-diacylhydrazines using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. nih.govnih.gov Alternatively, oxidative cyclization of N-acylhydrazones provides another efficient pathway to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

Effect of Substituent Variations on Electronic Properties and Reactivity

The electronic character and chemical reactivity of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole analogues are highly sensitive to the nature of the substituents on the phenyl and benzyl (B1604629) groups. The 1,3,4-oxadiazole ring itself is a weak base and has reduced aromaticity compared to furan, making it generally resistant to electrophilic substitution at its carbon atoms due to the electron-withdrawing effect of the pyridine-type nitrogen atoms. globalresearchonline.net However, its reactivity can be modulated by substituents.

Electronic Properties: The primary influence of substituents is on the molecule's frontier molecular orbital (FMO) energy levels. This relationship is fundamental to tuning materials for optoelectronic applications.

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO₂, -CN, -CF₃) to the phenyl ring lowers the energy of both the HOMO and LUMO. This reduction in the LUMO level enhances the material's electron affinity, making it a better electron transporter. The HOMO-LUMO gap is also typically reduced, leading to a red shift in the absorption and emission spectra. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH₃, -OCH₃, -N(CH₃)₂) raise the energy of the FMOs. This can decrease the ionization potential (making it easier to remove an electron from the HOMO) and is a common strategy for tuning hole-transporting materials. nih.gov

Extended π-Conjugation: Replacing the phenyl group with larger, conjugated aromatic systems (e.g., bithiophene, naphthalene) generally raises the HOMO level and lowers the LUMO level, narrowing the energy gap. This leads to significant bathochromic shifts in the optical spectra. nih.gov

Reactivity: The substituents also dictate the chemical reactivity of the molecule.

Nucleophilic Substitution: The oxadiazole ring is generally resistant to nucleophilic attack. However, if a leaving group such as a halogen is introduced onto the phenyl ring or the oxadiazole ring itself, it can undergo nucleophilic substitution reactions. globalresearchonline.net This provides a synthetic handle for further functionalization.

The following table summarizes the general effects of different substituent types on the properties of 1,3,4-oxadiazole analogues.

| Substituent Type | Example Group | Effect on HOMO/LUMO Levels | Effect on Absorption/Emission (λmax) | Impact on Reactivity |

| Electron-Donating | -OCH₃, -CH₃ | Raises HOMO and LUMO | Hypsochromic shift (blue-shift) | Increases susceptibility to electrophilic attack on nitrogen |

| Electron-Withdrawing | -NO₂, -CN | Lowers HOMO and LUMO | Bathochromic shift (red-shift) | Decreases basicity of nitrogen atoms |

| Halogens | -F, -Cl, -Br | Lowers HOMO and LUMO (inductive effect) | Minimal shift, can enhance phosphorescence | Can act as a leaving group for nucleophilic substitution |

| Extended Conjugation | -Naphthyl, -Bithiophene | Raises HOMO, lowers LUMO (narrows gap) | Strong bathochromic shift (red-shift) | Can alter sites of potential reactions |

This is an interactive table. Click on the headers to sort the data.

Quantitative Structure-Property Relationship (QSPR) Models for Predicting Specific Material or Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to develop mathematical equations that correlate the structural features of molecules with their physicochemical properties. researchgate.net In the context of materials science, QSPR can be used to predict key properties of novel 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole analogues before their synthesis, saving significant time and resources.

The development of a QSPR model involves several key steps:

Dataset Selection: A set of molecules with known experimental values for the property of interest (e.g., emission wavelength, ionization potential, electron affinity) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including electronic, topological, geometric, and physicochemical characteristics. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that links a subset of the most relevant descriptors to the target property. researchgate.net

Validation: The model's predictive power is rigorously tested. Internal validation techniques like leave-one-out cross-validation (which generates a Q² value) and external validation using a separate test set of compounds are employed to ensure the model is robust and not overfitted. nih.gov

For 1,3,4-oxadiazole-based materials, QSPR models can be developed to predict properties crucial for non-biological applications:

Optoelectronic Properties: Predicting λmax for absorption and emission, quantum yields, and HOMO/LUMO energy levels.

Charge Transport Properties: Estimating ionization potential, electron affinity, and reorganization energies, which are critical for designing efficient charge-transporting materials.

Physicochemical Properties: Modeling properties like thermal stability (e.g., decomposition temperature) and solubility.

The table below lists some common categories of molecular descriptors used in QSPR studies for electronic materials.

| Descriptor Category | Descriptor Name/Type | Property Predicted |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Emission Wavelength, Electron Affinity, Reactivity |

| Topological | Wiener Index, Randić Index, Balaban Index | Boiling Point, Stability, Lipophilicity |

| Constitutional | Molecular Weight, Number of Aromatic Rings | Solubility, Thermal Properties |

| Quantum Chemical | Total Energy, Enthalpy of Formation, Surface Area | Stability, Ionization Potential |

This is an interactive table. You can filter or search the data within the table.

The ultimate goal of a QSPR study is to establish an "applicability domain"—a theoretical space defined by the descriptors of the training set within which the model can make reliable predictions for new, untested compounds. nih.gov

Stereochemical Considerations in Derivatives and their Impact on Molecular Recognition

For the 2,5-disubstituted 1,3,4-oxadiazole core, which is an aromatic and planar heterocycle, traditional stereochemistry involving chiral centers is not an intrinsic feature. However, stereochemical aspects, particularly those related to molecular conformation and steric hindrance, become highly relevant when bulky substituents are introduced at the 2- and 5-positions. These factors can significantly impact the material's properties in the solid state.

The primary stereochemical consideration is the torsional angle between the plane of the oxadiazole ring and the planes of its aromatic substituents (the phenyl and benzyl groups).

Impact on Conjugation: For optimal π-conjugation, a co-planar arrangement of the aromatic rings is preferred. However, introducing large or bulky substituents, especially at positions ortho to the bond connecting to the oxadiazole ring, can cause significant steric hindrance. This forces the rings to twist out of plane, disrupting the π-system. This disruption of planarity reduces the effective conjugation length, which in turn leads to a hypsochromic (blue) shift in the absorption and emission spectra and can alter the HOMO-LUMO energy gap. nih.gov

While molecular recognition, in the sense of specific host-guest binding, is more central to biological applications or sensor design, a form of "self-recognition" is crucial in materials science. The way molecules recognize each other to form ordered domains in the solid state is a key determinant of bulk material properties. Therefore, designing molecules with specific shapes and steric profiles to control their solid-state assembly is a critical aspect of developing advanced organic materials.

Advanced Applications and Emerging Research Directions for 2 Benzylthio 5 Phenyl 1,3,4 Oxadiazole

Role as a Versatile Building Block in Complex Organic Synthesis

The 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole scaffold is a valuable and versatile building block in the field of organic synthesis, particularly for the development of new therapeutic agents. The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere of amide and ester functionalities, which can enhance the metabolic stability and improve the pharmacokinetic profile of a drug candidate. The presence of the benzylthio and phenyl groups at the 2- and 5-positions, respectively, provides reactive sites for further molecular modifications, enabling the creation of diverse chemical libraries for biological screening.

A notable application of this scaffold is in the synthesis of novel anticonvulsant agents. Researchers have designed and synthesized a series of 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles, demonstrating the utility of the parent compound as a foundational structure. researchgate.net In these studies, modifications to the core structure, such as the introduction of an amino group at the 2-position of the oxadiazole ring and a fluoro substituent on the benzylthio moiety, have led to compounds with significant anticonvulsant activity. researchgate.net

Furthermore, derivatives of this compound have been explored for their potential as antiproliferative agents. For instance, the synthesis and investigation of 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole have been reported in the context of developing new anticancer drugs. uobaghdad.edu.iqnih.gov These examples underscore the importance of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole as a key intermediate for the synthesis of complex, biologically active molecules. The synthetic accessibility and the ease of functionalization make it an attractive starting material for medicinal chemists. nih.govnih.gov

Integration into Materials Science: Optoelectronic and Polymeric Applications

While specific research on the integration of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole into materials science is limited, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles is well-established for its valuable optoelectronic and polymeric properties. nih.gov The inherent characteristics of the 1,3,4-oxadiazole ring, such as its high thermal stability, electron-deficient nature, and luminescence properties, make it a desirable component in advanced materials.

Electron Transporting and Hole Blocking Materials in Organic Light-Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole moiety is a well-known electron-transporting unit and is frequently incorporated into materials for OLEDs. rsc.org These materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, while also blocking the passage of holes, leading to improved device efficiency and stability. Theoretical studies on derivatives of 2-(2-hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole have shown their potential as electron transport materials. nih.gov Although direct experimental data for 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole in OLEDs is not widely available, its structural similarity to other high-performing oxadiazole-based materials suggests its potential in this application. The combination of the electron-withdrawing oxadiazole core and the aromatic phenyl group could provide the necessary electronic properties for efficient charge transport.

Table 1: Properties of Selected Oxadiazole Derivatives for OLEDs

| Compound | HOMO (eV) | LUMO (eV) | Application | Reference |

|---|---|---|---|---|

| 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | -6.1 | -2.4 | Electron Transporter | nih.gov |

| 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1H-benzimidazole) (TPBi) | -6.2 | -2.7 | Electron Transporter | N/A |

This table presents data for well-known OLED materials containing oxadiazole or similar heterocyclic cores to provide context for the potential of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole.

Supramolecular Liquid Crystals and Scintillators

The rigid and planar structure of the 1,3,4-oxadiazole ring makes it an excellent candidate for the construction of liquid crystalline materials. frontiersin.org The introduction of flexible side chains, such as the benzylthio group in 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole, could induce mesophase behavior. Research on other 1,3,4-oxadiazole derivatives has shown that they can form various liquid crystalline phases, including nematic and smectic phases. researchgate.netnih.gov These materials are of interest for applications in displays and sensors.

The inherent fluorescence of many oxadiazole derivatives also makes them suitable for use as scintillators, which are materials that emit light upon exposure to ionizing radiation. While specific studies on the scintillating properties of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole are not prominent, the general class of 2,5-diaryl-1,3,4-oxadiazoles has been investigated for this purpose.

High-Energy Density Materials (HEDMs) incorporating 1,3,4-Oxadiazole Units

The 1,3,4-oxadiazole ring is a nitrogen-rich heterocycle with a high heat of formation, making it a desirable building block for high-energy density materials (HEDMs). rsc.orgresearchgate.net The incorporation of this ring into a molecule can enhance its energetic properties while maintaining reasonable thermal stability. Although there is no specific research on 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole as an HEDM, the development of other oxadiazole-based energetic materials is an active area of research. frontiersin.orgnih.govresearchgate.net The introduction of energetic functionalities onto the phenyl or benzyl (B1604629) groups of the target compound could potentially lead to new energetic materials.

Table 2: Detonation Properties of Selected Energetic Materials Containing Heterocyclic Rings

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| RDX | 1.82 | 8.75 | 34.0 | rsc.org |

| HMX | 1.91 | 9.10 | 39.3 | rsc.org |

This table provides a comparison with well-known energetic materials and a general range for oxadiazole-based compounds to illustrate the potential of this class of materials.

Exploration as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms of the 1,3,4-oxadiazole ring and the sulfur atom of the benzylthio group in 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole can act as coordination sites for metal ions. anjs.edu.iqresearchgate.netannalsofrscb.ro This makes the compound a potential ligand for the formation of metal complexes with interesting structural and catalytic properties. The coordination of metal ions to oxadiazole-based ligands has been shown to influence their electronic and photophysical properties, leading to applications in sensing, catalysis, and materials science. nih.gov

While specific studies on the coordination chemistry and catalytic applications of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole are not extensively reported, the broader class of oxadiazole-containing ligands has been used to synthesize a variety of metal complexes. anjs.edu.iqresearchgate.netannalsofrscb.ro These complexes have been investigated for their catalytic activity in various organic transformations. The specific arrangement of donor atoms in 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole could lead to the formation of unique metal complexes with novel catalytic capabilities.

Future Prospects for 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole in Sustainable Chemistry and Advanced Materials

The future of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole in sustainable chemistry lies in the development of greener and more efficient synthetic routes for its preparation and its use as a building block for environmentally benign materials. researchgate.net Research into catalytic methods that minimize waste and energy consumption for the synthesis of 1,3,4-oxadiazoles is ongoing. nih.gov

In the realm of advanced materials, the unique combination of functional groups in 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole makes it a promising candidate for further exploration. Its potential applications could be expanded by synthesizing polymers incorporating this moiety, which may exhibit interesting thermal, mechanical, and optoelectronic properties. Furthermore, the development of its metal complexes could lead to new catalysts for sustainable chemical processes or novel materials with unique magnetic or luminescent properties. As the demand for advanced and sustainable materials grows, the versatility of the 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole scaffold ensures that it will remain a subject of significant scientific interest.

Conclusions and Broader Academic Impact of Research on 2 Benzylthio 5 Phenyl 1,3,4 Oxadiazole

Synthesis of Key Findings and Methodological Contributions

The synthesis of the 1,3,4-oxadiazole (B1194373) core is a well-established area of organic chemistry, with several reliable methods applicable to the preparation of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole. The most common synthetic pathway commences with the conversion of a carboxylic acid to its corresponding acid hydrazide. This intermediate then undergoes cyclization to form the oxadiazole ring.

A prevalent method involves the reaction of benzohydrazide (B10538) with carbon disulfide in a basic medium to yield 5-phenyl-1,3,4-oxadiazole-2-thiol. asianpubs.org Subsequent S-alkylation of this thiol with benzyl (B1604629) chloride or a similar benzylating agent affords the target compound, 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole. This two-step process is efficient and allows for the introduction of various substituents on both the phenyl and benzyl moieties, leading to a diverse library of derivatives.

Another key methodological contribution is the one-pot synthesis, which streamlines the process by combining multiple reaction steps. For instance, a carboxylic acid and an acid hydrazide can be reacted directly in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov While not explicitly detailed for the title compound, this approach offers a more efficient route for generating analogous structures.

The characterization of these compounds relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the molecular structure. asianpubs.orgmdpi.com For instance, in the ¹H NMR spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol, characteristic signals for the aromatic protons and the thiol proton are observed. asianpubs.org Upon benzylation, the appearance of signals corresponding to the benzylic protons and the disappearance of the thiol proton signal confirm the successful synthesis of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole.

While specific biological findings for 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole are not extensively documented in dedicated studies, research on its close derivatives provides significant insights into its potential activities. For example, derivatives where the phenyl ring is substituted have shown a range of biological effects, including antimicrobial and anticancer properties. nih.govresearchgate.net A study on 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles, where the benzylthio group is attached to the 2-position of the phenyl ring, revealed anticonvulsant activity. nih.gov These findings suggest that the 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole scaffold is a promising platform for the development of new therapeutic agents.

Identification of Knowledge Gaps and Future Research Frontiers

Despite the foundational knowledge of its synthesis, a significant knowledge gap exists regarding the specific biological activities and physicochemical properties of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole itself. Much of the available literature focuses on its substituted analogues, leaving the parent compound largely uncharacterized in terms of its standalone potential.

Key Knowledge Gaps:

Dedicated Biological Screening: There is a lack of comprehensive biological evaluation of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole. Systematic screening against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes, is necessary to uncover its potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: While SAR studies have been conducted on its derivatives, a systematic investigation starting from the parent compound is absent. Understanding how the addition of different functional groups to the phenyl and benzyl rings influences its activity is crucial for rational drug design.

Physicochemical Characterization: Detailed studies on properties such as solubility, stability, and lipophilicity are not readily available. This information is fundamental for assessing its drug-likeness and potential for formulation.

Mechanism of Action: For the biological activities observed in its derivatives, the precise mechanism of action often remains to be elucidated. Future research should aim to identify the molecular targets and pathways through which these compounds exert their effects.

Future Research Frontiers:

Broad-Spectrum Antimicrobial and Antiviral Evaluation: Given the known antimicrobial properties of oxadiazole derivatives, a thorough investigation of the title compound against a panel of pathogenic bacteria, fungi, and viruses is a logical next step. nih.gov

Anticancer and Enzyme Inhibition Studies: The anticancer potential demonstrated by related compounds warrants a focused study on 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole against various cancer cell lines. researchgate.net Furthermore, its potential as an inhibitor for enzymes implicated in disease, such as monoamine oxidase, should be explored. nih.gov

Computational and Modeling Studies: In silico studies, including molecular docking and dynamics simulations, can help predict potential biological targets and guide the synthesis of more potent derivatives.

Development of Novel Synthetic Methodologies: While current synthetic routes are effective, the development of more sustainable and efficient methods, such as flow chemistry or green chemistry approaches, would be a valuable contribution.

Interdisciplinary Research Opportunities involving Oxadiazole Derivatives

The versatile nature of the 1,3,4-oxadiazole scaffold, including 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole, opens up numerous avenues for interdisciplinary research.

Medicinal Chemistry and Pharmacology: The collaboration between synthetic chemists and pharmacologists is essential for the design, synthesis, and evaluation of novel oxadiazole-based therapeutic agents. This synergy can accelerate the discovery of new drugs for a variety of diseases, including cancer, infectious diseases, and neurological disorders. nih.govijnrd.orgijsrst.com

Materials Science and Organic Electronics: 1,3,4-Oxadiazole derivatives are known for their electron-transporting properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Research at the interface of organic chemistry and materials science could lead to the development of novel materials with tailored optoelectronic properties.

Agricultural Science: The antifungal and insecticidal activities reported for some oxadiazole derivatives suggest their potential use in agriculture. researchgate.net Interdisciplinary research involving chemists and agricultural scientists could lead to the development of new and effective crop protection agents.

Coordination Chemistry: The nitrogen and oxygen atoms in the oxadiazole ring can act as coordination sites for metal ions. The resulting metal complexes may exhibit unique catalytic, magnetic, or biological properties, offering opportunities for collaboration between inorganic and organic chemists.

常见问题

Q. Key optimization parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent polarity | High (e.g., MeCN) | +20% yield |

| Reaction temperature | 80–100°C | Prevents side products |

| Catalyst loading | 1.5 equiv. KOH | Maximizes cyclization |

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the benzylthio group’s methylene protons resonate at δ 4.2–4.5 ppm (triplet, J = 7 Hz) .

- IR spectroscopy : The C=S stretch (1050–1150 cm⁻¹) and oxadiazole ring vibrations (1600–1650 cm⁻¹) are diagnostic .

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between oxadiazole and phenyl rings), with typical C–S bond lengths of 1.75–1.80 Å .

Advanced: How can computational methods like DFT and molecular docking predict bioactivity?

Answer:

-

DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity. For example, HOMO values of −6.2 eV suggest nucleophilic attack susceptibility :

Property Value (eV) Relevance HOMO −6.2 Electron donation capacity LUMO −2.4 Electrophilic sites -

Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., EGFR kinase). Use a grid box centered on the active site (20 ų) and Lamarckian genetic algorithms for pose optimization. Validate with RMSD < 2.0 Š.

Advanced: How do structural modifications (e.g., benzylthio vs. methylthio) alter biological activity?

Answer:

- Benzylthio group : Enhances lipophilicity (logP +1.2 vs. methylthio), improving membrane permeability. In vitro studies show IC₅₀ values against MCF-7 cells drop from 45 µM (methylthio) to 12 µM (benzylthio) .

- Electron-withdrawing substituents : Nitro or chloro groups at the para position increase oxidative stability but reduce solubility (e.g., 0.5 mg/mL in PBS vs. 1.2 mg/mL for unsubstituted analogs) .

Advanced: How should researchers address contradictions between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability. For example, poor oral absorption (<20%) in mice correlates with low in vivo activity despite potent in vitro IC₅₀ values .

- Metabolic stability : Use liver microsome assays to identify degradation pathways (e.g., CYP3A4-mediated oxidation of the benzylthio group) .

- Formulation strategies : Nanoencapsulation (e.g., PLGA nanoparticles) improves solubility by 3-fold, enhancing in vivo efficacy .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis (vapor pressure: 0.01 mmHg at 25°C) .

- First aid : In case of skin contact, wash with 10% ethanol/water solution to hydrolyze reactive intermediates .

Advanced: What in vitro assays are suitable for evaluating anticancer activity, and how should controls be designed?

Answer:

- MTT assay : Use 5,000–10,000 cells/well (72-hour incubation). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).

- Apoptosis markers : Measure caspase-3 activation via fluorometric assays (λex/λem = 380/460 nm) .

- Data normalization : Express results as % viability relative to untreated cells (mean ± SD, n=3) .

Advanced: How does the oxadiazole ring’s electronic configuration influence reactivity in nucleophilic substitutions?

Answer:

The electron-deficient oxadiazole ring facilitates nucleophilic attack at the C-2 position. Substituent effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。